molecular formula C9H16O4 B159758 (3R)-3-methoxycarbonyl-5-methylhexanoic acid CAS No. 130165-76-3

(3R)-3-methoxycarbonyl-5-methylhexanoic acid

Cat. No.: B159758
CAS No.: 130165-76-3
M. Wt: 188.22 g/mol
InChI Key: AJNNFMRCMKGYHA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-isobutylsuccinic acid-1-methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-isobutylsuccinic acid-1-methyl ester typically involves the esterification of ®-2-isobutylsuccinic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(R)-2-isobutylsuccinic acid+methanolH2SO4(R)-2-isobutylsuccinic acid-1-methyl ester+water\text{(R)-2-isobutylsuccinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(3R)-3-methoxycarbonyl-5-methylhexanoic acid} + \text{water} (R)-2-isobutylsuccinic acid+methanolH2​SO4​​(R)-2-isobutylsuccinic acid-1-methyl ester+water

Industrial Production Methods

In an industrial setting, the production of ®-2-isobutylsuccinic acid-1-methyl ester can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances safety and reduces the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-isobutylsuccinic acid-1-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to ®-2-isobutylsuccinic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products Formed

    Hydrolysis: ®-2-isobutylsuccinic acid and methanol.

    Reduction: ®-2-isobutylsuccinic acid-1-methyl alcohol.

    Substitution: Depending on the nucleophile, products such as amides or ethers can be formed.

Scientific Research Applications

®-2-isobutylsuccinic acid-1-methyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ®-2-isobutylsuccinic acid-1-methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active ®-2-isobutylsuccinic acid, which can then participate in various biochemical pathways. The chiral center of the compound plays a crucial role in its interaction with enzymes, leading to stereospecific effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-isobutylsuccinic acid-1-methyl ester: The enantiomer of the compound, with different stereochemical properties.

    2-isobutylsuccinic acid-1-ethyl ester: A similar ester with an ethyl group instead of a methyl group.

    2-isobutylsuccinic acid-1-propyl ester: Another similar ester with a propyl group.

Uniqueness

®-2-isobutylsuccinic acid-1-methyl ester is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral center allows for enantioselective interactions with biological molecules, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(3R)-3-methoxycarbonyl-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNNFMRCMKGYHA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.